molecular formula C5H7NOS B1222474 2-Acetyl-2-thiazoline CAS No. 29926-41-8

2-Acetyl-2-thiazoline

Cat. No. B1222474
CAS RN: 29926-41-8
M. Wt: 129.18 g/mol
InChI Key: FZOZFDAMVVEZSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Acetyl-2-thiazoline derivatives involves various methods, including the coupling of metallated thiazoles with different amides and the subsequent reduction of ketones. For example, the synthesis of diastereoisomers of 2-acetyl-5-(1,2,3,4,5,6-hexahydroxyhexyl)thiazole was achieved through the coupling of 5-metallated 2-(1,1-dimethoxyethyl)thiazole with a Weinreb amide derived from δ-gluconolactone, followed by asymmetric reduction of the prepared ketone (Ung et al., 2011).

Molecular Structure Analysis

Structural determination of key compounds in the synthesis of 2-Acetyl-2-thiazoline and its derivatives is often carried out using single-crystal X-ray structural analysis. This method provides precise information about the stereochemistry and molecular structure of these compounds, aiding in the understanding of their chemical behavior (Jeoffreys et al., 1999).

Scientific Research Applications

  • Medicinal Chemistry

    • Thiazolines and their derivatives, including 2-Acetyl-2-thiazoline, hold significant importance in the field of medicinal chemistry .
    • They serve as critical scaffolds within numerous natural products, including curacin A, thiangazole, and mirabazole .
    • Their pharmacological versatility encompasses anti-HIV, neurological, anti-cancer, and antibiotic activities .
    • Researchers have extensively explored and developed analogs of these compounds, uncovering compelling therapeutic properties such as antioxidant, anti-tumor, anti-microbial, and anti-inflammatory effects .
  • Food Science

    • 2-Acetyl-2-thiazoline is one of the key volatile compounds responsible for the roasted and popcorn-like aroma character in thermally processed foods such as meat and bread .
  • Synthetic Chemistry

    • 2-Acetyl-2-thiazoline has been used in the preparation of triazolothiazoles, chiral alcohols, and in aldol condensation reactions .
  • Synthesis of Heterocyclic Motifs

    • 2-Acetyl-2-thiazoline has been used in the preparation of various heterocyclic motifs of therapeutic importance .
    • The synthetic procedure involved the addition of an ethanolic solution of 2-acetyl-2-thiazoline to the ethanolic solution of the hydrochloride salt of (2-thiazolin-2-yl) hydrazine, along with potassium acetate .
    • The reaction mixture was subsequently refluxed for 2 hours to yield the compound .
  • Catalysis

    • 2-Thiazolines, including 2-Acetyl-2-thiazoline, are important building blocks in organic synthesis and are of great importance in many areas of chemistry .
    • At the end of the last century, the use of 2-thiazolines increased in a significant way, especially in synthesis and catalysis .
    • This review highlights the synthetic and catalytic value of 2-thiazolines in the last two decades .
    • Most of the new catalytic applications include a variety of 2-thiazoline ligands containing diverse donor atoms, which in combination with metals like Pd, Ir, and Cu, among others, exhibit remarkable catalytic performances .
  • Flavor Compounds in Cooked Foods

    • 2-Acetyl-2-thiazoline is one of the key sulfur-containing flavor compounds of cooked rice, jasmine rice, and cooked and roasted beef .
  • Pharmaceutical Agents

    • Thiazolines and their derivatives, including 2-Acetyl-2-thiazoline, have promising potential as pharmaceutical agents .
    • They play a vital role in a wide array of physiological reactions .
    • Their pharmacological versatility encompasses anti-HIV, neurological, anti-cancer, and antibiotic activities .
    • Over the course of recent decades, researchers have extensively explored and developed analogs of these compounds, uncovering compelling therapeutic properties such as antioxidant, anti-tumor, anti-microbial, and anti-inflammatory effects .
  • Design and Synthesis of Sugar-Modified Heterocyclic Motifs

    • Researchers have used 2-Acetyl-2-thiazoline in the design and synthesis of sugar-modified heterocyclic motifs of therapeutic importance .
  • Synthetic Methodology

    • 2-Thiazolines, including 2-Acetyl-2-thiazoline, have been used in new synthetic methodologies for obtaining these heterocycles including new schemes for accessing their asymmetric versions .

Safety And Hazards

There is no safety concern at current levels of intake when used as a flavoring agent .

properties

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOZFDAMVVEZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184037
Record name 2-Acetyl-2-thiazoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Brown solid; Green, onion, herbal, grassy aroma
Record name 2-Acetyl-4,5-dihydrothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033561
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Acetyl-2-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1737/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

222.00 to 223.00 °C. @ 760.00 mm Hg
Record name 2-Acetyl-4,5-dihydrothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and heptane, Soluble (in ethanol)
Record name 2-Acetyl-2-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1737/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Acetyl-2-thiazoline

CAS RN

29926-41-8
Record name 2-Acetyl-2-thiazoline
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Record name 2-Acetyl-2-thiazoline
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Record name 2-Acetyl-2-thiazoline
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Record name 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone
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Record name 2-ACETYL-2-THIAZOLINE
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Record name 2-Acetyl-4,5-dihydrothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

25 - 26 °C
Record name 2-Acetyl-4,5-dihydrothiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033561
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
850
Citations
A Adams, N De Kimpe - Chemical Reviews, 2006 - ACS Publications
… 2-Acetyl-2-thiazoline 4 was identified for the first time among the flavor … 2-acetyl-2-thiazoline 4 of 14−28 μg/kg were determined using stable isotope dilution assays. 2-Acetyl-2-thiazoline …
Number of citations: 195 pubs.acs.org
T Hofmann, P Schieberle - Journal of Agricultural and Food …, 1995 - ACS Publications
… compound 2-acetyl-2thiazoline (AT). Model studies showed that more … Quantification of 2-Acetyl-2-thiazoline. At the end of the … standard [2H]4-2-acetyl-2-thiazoline (dissolved in 1 mL of …
Number of citations: 52 pubs.acs.org
E Viñuelas-Zahínos, F Luna-Giles… - European journal of …, 2011 - Elsevier
… The precursor 2-acetyl-2-thiazoline was synthesized according to the … 2-acetyl-2-thiazoline thiosemicarbazone (HATtsc) was obtained by means of reaction of 2-acetyl-2-thiazoline with …
Number of citations: 80 www.sciencedirect.com
E Vinuelas-Zahinos, MA Maldonado-Rogado… - Polyhedron, 2008 - Elsevier
… ) and copper(II) complexes with 2-acetyl-2-thiazoline hydrazone have been carried out. The X… The ligand 2-acetyl-2-thiazoline hydrazone (ATH) was synthesized according to a reported …
Number of citations: 77 www.sciencedirect.com
R Bel Rhlid, Y Fleury, I Blank, LB Fay… - Journal of agricultural …, 2002 - ACS Publications
… by a high content of 2-acetyl-2-thiazoline. These flavoring … The precursor of 2-acetyl-2-thiazoline, 2-(1-hydroxyethyl)-4,5-… of the carbonyl group of 2-acetyl-2-thiazoline using baker's yeast …
Number of citations: 11 pubs.acs.org
FJ Barros-García, A Bernalte-García, F Luna-Giles… - Polyhedron, 2005 - Elsevier
… The cadmium complex was obtained through the reaction of 2-acetyl-2-thiazoline … 2-Acetyl-2-thiazoline was synthetized according to the method described by Doornbos and Peer [18]. …
Number of citations: 20 www.sciencedirect.com
T Hofmann, P Schieberle - … Publications of the Royal Society of …, 1996 - books.google.com
… was revealed (Table 3) that 2-acetyl-2-thiazoline is much more easily liberated from ATD than from HDT, because, after 20 min of boiling, five times more AT had been formed. Further …
Number of citations: 29 books.google.com
AJ Plancken, CHT Tonsbeek… - Journal of Agricultural and …, 1971 - ACS Publications
… finally trapped and identified as 2-acetyl-2-thiazoline on the … The combined spectral evidence points to 2-acetyl-2thiazoline. … cm is explained by the fact that 2-acetyl-2-thiazoline has a …
Number of citations: 63 pubs.acs.org
FJ Barros-García, F Luna-Giles… - Polyhedron, 2005 - Elsevier
… 2-Acetyl-2-thiazoline was synthesized according to the method described by Doornbos and Peer [20]. Chemical analyses of carbon, hydrogen, nitrogen and sulfur were performed by …
Number of citations: 16 www.sciencedirect.com
J Kerler, JGM van der Ven… - Food Reviews International, 1997 - Taylor & Francis
… (2) as an oxidation product of 2-acetyl-2-thiazoline (2) in any of the model reactions, the … Three alternative mechanisms for the oxidation of ATD or HDT to 2-acetyl-2thiazoline (2) (see Fig…
Number of citations: 32 www.tandfonline.com

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